1H-pyrrolo[2,3-b]pyridin-3-yl acetate is a compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This specific compound is characterized by its unique bicyclic structure, which combines a pyrrole and a pyridine ring. The compound is primarily studied for its potential therapeutic applications, particularly in the modulation of various biological targets.
1H-pyrrolo[2,3-b]pyridin-3-yl acetate can be synthesized through various chemical methods. It is classified under organic compounds, specifically as a nitrogen-containing heterocycle. The compound's structure can be denoted by the IUPAC name 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, with a molecular formula of C11H11N2O2 and a molecular weight of 203.22 g/mol .
The synthesis of 1H-pyrrolo[2,3-b]pyridin-3-yl acetate typically involves several key steps:
The reported yield for one synthesis route is approximately 57%, with a melting point between 213–215 °C .
1H-pyrrolo[2,3-b]pyridin-3-yl acetate can participate in various chemical reactions:
The mechanism of action for 1H-pyrrolo[2,3-b]pyridin-3-yl acetate primarily revolves around its role as an inhibitor of fibroblast growth factor receptor 1 (FGFR1).
This inhibition results in decreased cell proliferation and migration while promoting apoptosis in certain cell types .
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
1H-pyrrolo[2,3-b]pyridin-3-yl acetate has garnered attention in medicinal chemistry due to its potential applications in treating diseases associated with aberrant kinase activity. Specifically, it has been explored for its ability to modulate signaling pathways involved in cancer progression and other proliferative disorders . Its derivatives are also being investigated for their efficacy against various kinases implicated in different diseases.
The fibroblast growth factor receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that regulate fundamental biological processes, including embryogenesis, angiogenesis, and tissue homeostasis. Upon binding fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, activating downstream signaling cascades such as RAS-MEK-ERK, PLCγ, and PI3K-AKT pathways. Dysregulation of FGFR signaling—through gene amplification, activating mutations, or chromosomal translocations—is a well-established oncogenic driver in diverse malignancies. For example, FGFR1 amplifications occur in ~10% of adrenocortical carcinomas (ACCs) and breast cancers, while FGFR3 mutations are prevalent in bladder cancers. Such aberrations promote uncontrolled cell proliferation, survival, migration, and resistance to apoptosis [2] [8].
Therapeutic targeting of FGFRs has gained significant traction, with inhibitors classified as:
Table 1: Prevalence of FGFR Alterations in Human Cancers
Cancer Type | FGFR Alteration | Frequency (%) | Associated Pathway |
---|---|---|---|
Adrenocortical Carcinoma | FGFR1 Amplification | 10.7% | RAS-MEK-ERK |
Breast Cancer | FGFR1 Amplification | 12% | PI3K-AKT |
Bladder Cancer | FGFR3 Mutations | 15–20% | STAT3 |
Myeloid Neoplasms | FGFR1 Fusions | 5–10% | PLCγ |
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a privileged structure in kinase inhibitor design due to its optimal hinge-binding interactions and high ligand efficiency. This bicyclic heteroaromatic system forms two critical hydrogen bonds with the kinase hinge region: the pyridine nitrogen interacts with the backbone carbonyl of Glu562, while the pyrrole N-H donates to the backbone amide of Ala564 in FGFR1. This dual interaction ensures potent anchoring, as validated in co-crystal structures (PDB: 3C4F) [2].
Key advantages of this scaffold include:
In a 2021 study, derivatives like compound 4h (bearing a 5-trifluoromethyl group and 3,5-dimethoxyphenyl) demonstrated exceptional potency:
Table 2: Structure-Activity Relationship of Key 1H-Pyrrolo[2,3-b]pyridine Derivatives
Compound | R₁ (C-5) | R₂ (C-3 Phenyl) | FGFR1 IC₅₀ (nM) | Cellular Activity (4T1 GI₅₀, nM) |
---|---|---|---|---|
1 (Lead) | H | 3-Methoxy | 1900 | >10,000 |
4a | CF₃ | 3-Methoxy | 98 | 1,200 |
4h | CF₃ | 3,5-Dimethoxy | 7 | 57 |
4b | CF₃ | 3-Chloro | >1000 | Not significant |
1H-Pyrrolo[2,3-b]pyridin-3-yl acetate exemplifies strategic derivatization of the core scaffold to modulate kinase selectivity and physicochemical properties. Its acetate group at C-3 serves as:
Compared to clinical-stage FGFR inhibitors, this compound class exhibits distinct advantages:
| Table 3: Comparative Profiles of FGFR/c-Met Inhibitor Chemotypes
Inhibitor Class | Example Compound | FGFR1 IC₅₀ (nM) | Selectivity (FGFR1 vs. c-Met) | Ligand Efficiency | Key Binding Interactions |
---|---|---|---|---|---|
1H-Pyrrolo[2,3-b]pyridine | 4h | 7 | 10-fold | 0.45 | H-bonds with Glu562, Ala564; hydrophobic contact with Phe489 |
5H-Pyrrolo[2,3-b]pyrazine | Compound 13 [3] | 0.6 | 3-fold | 0.41 | Salt bridge with Asp641; π-stacking with Phe489 |
Pyrazolo[3,4-b]pyridine | Reference [6] | 180 | Not reported | 0.38 | Single H-bond with hinge |
FDA-Approved Inhibitors | Pemigatinib [5] | 0.4 | >100-fold | 0.31 | Dimethoxy-phenyl occupancy in selectivity pocket |
Notably, 1H-pyrrolo[2,3-b]pyridin-3-yl acetate and analogs demonstrate balanced inhibition of FGFR and c-Met—a receptor implicated in tumor invasiveness and resistance. This dual activity is mechanistically rationalized by the structural homology between FGFR and c-Met kinase domains. Co-crystal analyses reveal that the inverted binding mode of pyrrolopyridines allows the C-3 acetate to extend toward the gatekeeper region, engaging residues critical for both kinases. However, selectivity can be tuned; for instance, bulkier C-3 substituents (e.g., benzo[d][1,3]dioxolyl) enhance FGFR specificity by exploiting the smaller ATP pocket in FGFR1 compared to c-Met [3] [5] [8].
Synthesis Insights:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3